molecular formula C8H10ClN3O B14110899 N-(3-Chlorobenzyl)hydrazinecarboxamide

N-(3-Chlorobenzyl)hydrazinecarboxamide

Cat. No.: B14110899
M. Wt: 199.64 g/mol
InChI Key: AMWLFEZIVOJCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorobenzyl)hydrazinecarboxamide is a chemical compound with the molecular formula C7H8ClN3O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a chlorobenzyl group attached to a hydrazinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)hydrazinecarboxamide typically involves the reaction of 3-chlorobenzyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorobenzyl)hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)hydrazinecarboxamide
  • N-Benzylhydrazinecarboxamide
  • N-(3-Chlorobenzyl)urea

Uniqueness

N-(3-Chlorobenzyl)hydrazinecarboxamide is unique due to the presence of both the chlorobenzyl and hydrazinecarboxamide groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-amino-3-[(3-chlorophenyl)methyl]urea

InChI

InChI=1S/C8H10ClN3O/c9-7-3-1-2-6(4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)

InChI Key

AMWLFEZIVOJCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.